N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
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Overview
Description
N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-chlorophenoxyacetic acid to form the intermediate 1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide. The reaction conditions often involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, amine derivatives, and phenoxy-substituted benzamides .
Scientific Research Applications
N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to penetrate biological membranes, while the benzamide moiety can interact with various enzymes and receptors. This compound may inhibit viral replication by targeting viral enzymes or modulate immune responses by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- N-1-adamantyl-2-{[(4-bromophenoxy)acetyl]amino}benzamide
- N-1-adamantyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide
- N-1-adamantyl-2-{[(4-fluorophenoxy)acetyl]amino}benzamide
Uniqueness
N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C25H27ClN2O3 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H27ClN2O3/c26-19-5-7-20(8-6-19)31-15-23(29)27-22-4-2-1-3-21(22)24(30)28-25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,16-18H,9-15H2,(H,27,29)(H,28,30) |
InChI Key |
MTYZPLVCQKNKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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